1-[(Cyclopropylamino)methyl]cyclobutan-1-amine
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
1-[(Cyclopropylamino)methyl]cyclobutan-1-amine, as part of amine-substituted cyclobutanes and cyclopropanes, plays a significant role in the synthesis of biologically active compounds. The synthetic methods for producing polysubstituted aminocyclobutanes and aminocyclopropanes are crucial due to their complex substructures bearing multiple substituents and stereocenters. Notably, the diastereo- and enantioselective synthesis of these compounds can be achieved through CuH-catalyzed hydroamination of strained trisubstituted alkenes, exhibiting higher reactivity and a reversal of regioselectivity in certain conditions compared to their unstrained analogues. This synthetic approach offers a pathway to generate compounds with potential biological activities in a selective manner (Feng, Hao, Liu, & Buchwald, 2019).
Chemoselective Oxidative Amination and Cyclization
The chemoselective oxidative amination and cyclization cascade of alkyl sulfamates, including those with cyclopropyl or cyclobutyl moieties, underscore the versatility of cyclobutanes in chemical transformations. These reactions facilitate the synthesis of cyclobutane-fused or methylenecyclobutane-containing heterocycles, expanding the repertoire of accessible nitrogen-containing compounds. Such methodologies are valuable for creating heterocyclic compounds that could serve as intermediates for pharmaceuticals and other biologically relevant molecules (Pan, Wei, & Shi, 2017).
Stereodivergent Syntheses
Stereodivergent syntheses of cyclobutane derivatives further illustrate the compound's significance in generating structurally complex and stereodefined molecules. For instance, the first bis(cyclobutane) β-dipeptides have been synthesized, showcasing the ability to achieve stereocontrolled synthesis of cyclobutane-containing peptides, which could have implications for the development of novel peptidomimetics with enhanced biological properties (Izquierdo, Martı́n-Vilà, Moglioni, Branchadell, & Ortuño, 2002).
properties
IUPAC Name |
1-[(cyclopropylamino)methyl]cyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-8(4-1-5-8)6-10-7-2-3-7/h7,10H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGDXFLNKLQSCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Cyclopropylamino)methyl]cyclobutan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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